molecular formula C20H16FN3O4 B3016789 1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942009-77-0

1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B3016789
CAS No.: 942009-77-0
M. Wt: 381.363
InChI Key: QLJPANZZTSQFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative characterized by a 6-oxo-1,6-dihydropyridine core. Key structural features include:

This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and electron-deficient systems.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-13-6-8-16(24(27)28)10-18(13)22-20(26)15-7-9-19(25)23(12-15)11-14-4-2-3-5-17(14)21/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJPANZZTSQFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, automated reaction systems, and continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and nitrophenyl groups may interact with enzymes or receptors, altering their activity. The dihydropyridine core may also play a role in modulating biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups: The target compound’s nitro group (–NO₂) creates a stronger electron-deficient aromatic system compared to the trifluoromethyl (–CF₃) group in or the methoxy (–OCH₃) group in . This may enhance binding to targets like kinases or proteases .

Pharmacological and Physicochemical Properties

Property Target Compound Compound Compound
LogP (Predicted) ~3.2 (moderate lipophilicity) ~4.1 (high lipophilicity) ~2.8 (lower lipophilicity)
Solubility Poor in aqueous media Very poor Moderate (due to methoxy group)
Metabolic Stability Moderate (fluorine reduces oxidation) High (CF₃ group resists metabolism) Moderate (methoxy may undergo demethylation)

Biological Activity

1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS Number: 942009-77-0) is a complex organic compound notable for its unique structural features, including a dihydropyridine core and various functional groups that suggest potential biological activities. This article aims to explore the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C20H16FN3O4. The compound's structure can be represented as follows:

InChI 1S C20H16FN3O4 c1 13 6 8 16 24 27 28 10 18 13 22 20 26 15 7 9 19 25 23 12 15 11 14 4 2 3 5 17 14 21 h2 10 12H 11H2 1H3 H 22 26 \text{InChI 1S C20H16FN3O4 c1 13 6 8 16 24 27 28 10 18 13 22 20 26 15 7 9 19 25 23 12 15 11 14 4 2 3 5 17 14 21 h2 10 12H 11H2 1H3 H 22 26 }

Antimicrobial Properties

Research indicates that compounds similar to 1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine have demonstrated significant antimicrobial activity. For instance, studies have shown that derivatives of dihydropyridines exhibit potent inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Pathogen
Compound A0.22Staphylococcus aureus
Compound B0.25Escherichia coli

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have revealed that similar dihydropyridine derivatives can inhibit the growth of cancer cells. For example, a related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model after oral administration . This suggests that the structural features of 1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine may contribute to its effectiveness as an anticancer agent.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The fluorophenyl and nitrophenyl groups may facilitate binding to enzymes or receptors involved in critical biological pathways. The dihydropyridine core is known to modulate calcium channels and may influence cellular signaling pathways relevant to both antimicrobial and anticancer effects.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antimicrobial Activity : A series of substituted dihydropyridines were evaluated for their antimicrobial properties against multiple strains, showing significant inhibition and low toxicity .
  • Anticancer Research : In a preclinical study involving human cancer cell lines, a related dihydropyridine derivative exhibited promising results in inhibiting tumor growth and demonstrated favorable pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.